REACTION_CXSMILES
|
[N:1]1([C:5]([C:7]2[N:8]([CH3:15])[N:9]=[CH:10][C:11]=2[N+:12]([O-])=O)=[O:6])[CH2:4][CH2:3][CH2:2]1>C(O)C.[Pd]>[NH2:12][C:11]1[CH:10]=[N:9][N:8]([CH3:15])[C:7]=1[C:5]([N:1]1[CH2:4][CH2:3][CH2:2]1)=[O:6]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at r.t. under a hydrogen atmosphere for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the off-white solid was used without further purification in the next step
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(N(N=C1)C)C(=O)N1CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |